molecular formula C11H15NO2 B14843390 Ethyl (4,5-dimethylpyridin-3-YL)acetate

Ethyl (4,5-dimethylpyridin-3-YL)acetate

Cat. No.: B14843390
M. Wt: 193.24 g/mol
InChI Key: KFNHCLPJSAJBME-UHFFFAOYSA-N
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Description

Ethyl (4,5-dimethylpyridin-3-yl)acetate is an ester derivative of pyridine, featuring a substituted pyridine ring with methyl groups at the 4- and 5-positions and an acetate ester moiety at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to the pyridine scaffold’s prevalence in bioactive molecules.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(4,5-dimethylpyridin-3-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)5-10-7-12-6-8(2)9(10)3/h6-7H,4-5H2,1-3H3

InChI Key

KFNHCLPJSAJBME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CN=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4,5-dimethylpyridin-3-YL)acetate typically involves the esterification of 4,5-dimethylpyridine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

4,5-dimethylpyridine-3-carboxylic acid+ethanolH2SO4ethyl (4,5-dimethylpyridin-3-YL)acetate+H2O\text{4,5-dimethylpyridine-3-carboxylic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4,5-dimethylpyridine-3-carboxylic acid+ethanolH2​SO4​​ethyl (4,5-dimethylpyridin-3-YL)acetate+H2​O

The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is typically purified using large-scale distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4,5-dimethylpyridin-3-YL)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 4,5-dimethylpyridine-3-carboxylic acid and ethanol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 4,5-dimethylpyridine-3-carboxylic acid and ethanol.

    Reduction: 4,5-dimethylpyridin-3-ylmethanol.

    Substitution: Various substituted pyridine derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Ethyl (4,5-dimethylpyridin-3-YL)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets such as enzymes and receptors.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma. Also used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ethyl (4,5-dimethylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 4,5-dimethylpyridine-3-carboxylic acid, which can then interact with molecular targets. The pyridine ring may also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl (4,5-dimethylpyridin-3-yl)acetate with analogous compounds, focusing on structural, synthetic, and functional differences.

Structural Comparison

Table 1: Structural Features of this compound and Related Compounds

Compound Name Core Heterocycle Substituents Ester Group Position Molecular Formula (Inferred) Key Features
This compound Pyridine 4-CH₃, 5-CH₃; acetate at C3 C3 C₁₁H₁₅NO₂ Electron-rich pyridine; lipophilic methyl groups
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) Pyrimidine 6-CH₃; thietanyloxy at C4; thioether at C2 C2 C₁₂H₁₆N₂O₃S₂ Thioether and thietane moieties; polarizable sulfur atoms

Key Observations :

  • In contrast, Compound 1’s thietane and thioether groups introduce steric bulk and sulfur-mediated reactivity (e.g., nucleophilic substitution) .
  • Ester Positioning : The acetate group at C3 in the target compound may influence regioselectivity in reactions, whereas Compound 1’s thioester at C2 could modulate stability and metabolic degradation.

Methodological Considerations in Structural Analysis

Crystallographic tools like SHELX (e.g., SHELXL for refinement and SHELXT for space-group determination ) are critical for resolving the structures of such compounds. For example:

  • SHELXL’s robust refinement algorithms enable precise modeling of methyl and ester groups in the target compound .
  • SHELXT’s automation could expedite structure determination for analogs like Compound 1, particularly when handling sulfur atoms or disordered substituents .

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